3-Hexyl-4-prop-2-enylfuran-2,5-dione

Description

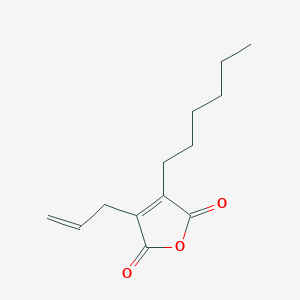

3-Hexyl-4-prop-2-enylfuran-2,5-dione is a furan-2,5-dione derivative characterized by a central dione ring substituted with a hexyl chain at position 3 and a propenyl (allyl) group at position 2. The hexyl and propenyl substituents likely influence lipophilicity, metabolic stability, and intermolecular interactions, which are critical for pharmacological or industrial applications .

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-hexyl-4-prop-2-enylfuran-2,5-dione |

InChI |

InChI=1S/C13H18O3/c1-3-5-6-7-9-11-10(8-4-2)12(14)16-13(11)15/h4H,2-3,5-9H2,1H3 |

InChI Key |

MRPYBMFALDUJLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C(=O)OC1=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-prop-2-enylfuran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexyl-substituted acetylenes with furan-2,5-dione in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-prop-2-enylfuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furanone ring into a dihydrofuranone or tetrahydrofuranone.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexyl-substituted furan-2,5-dicarboxylic acid, while reduction can produce hexyl-substituted tetrahydrofuranone .

Scientific Research Applications

3-Hexyl-4-prop-2-enylfuran-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hexyl-4-prop-2-enylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Hexyl-4-prop-2-enylfuran-2,5-dione with structurally or functionally related compounds based on the evidence:

Key Structural and Functional Insights:

Core Reactivity: Furan-2,5-diones (e.g., the target compound) and piperazine-2,5-diones (e.g., albonoursin) share electrophilic dione moieties, enabling nucleophilic attacks or hydrogen bonding. However, the six-membered piperazine ring in albonoursin may confer greater conformational flexibility compared to the rigid furan system .

Substituent Effects :

- Lipophilicity : The hexyl chain in the target compound likely increases lipophilicity, akin to the isobutyl group in compound 6, which enhances membrane permeability in antiviral analogs .

- Bioactivity : Propenyl groups (as in the target compound) are reactive and may participate in Michael addition reactions or act as alkylating agents, similar to the dichlorophenyl group in procymidone, which mediates fungicidal activity .

Metabolic Stability: Curcumin analogs (e.g., TMC) demonstrate that blocking labile sites (e.g., phenolic groups) with methyl or cyclohexyl substituents improves stability . The hexyl group in the target compound may similarly reduce metabolic degradation compared to shorter alkyl chains.

Antiviral vs. Antifungal Activity: Diketopiperazines with aromatic substituents (e.g., benzylidene in compound 6) show antiviral activity, while non-aromatic diones (e.g., procymidone) exhibit pesticidal effects. This suggests that bioactivity is highly substituent-dependent .

Research Findings and Implications

- Antiviral Potential: Structural parallels to compound 6 and albonoursin suggest that this compound could be screened for antiviral activity, particularly against enveloped viruses like H1N1.

- Synthetic Utility : The propenyl group may serve as a handle for further chemical modifications, analogous to the metabolic blocking strategies used in curcumin analogs .

- Limitations : The absence of direct data on the target compound necessitates empirical validation of its stability, toxicity, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.